molecular formula C9H18Cl2N4O B1532365 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride CAS No. 1258639-42-7

2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride

Cat. No.: B1532365
CAS No.: 1258639-42-7
M. Wt: 269.17 g/mol
InChI Key: PKTFUFJLXWYOCK-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a pyrazolyl group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methylpentanamide with 1H-pyrazol-3-ylamine in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide dihydrochloride

  • 2-Amino-4-methyl-N-(1H-pyrazol-5-yl)pentanamide dihydrochloride

  • 2-Amino-4-methyl-N-(1H-pyrazol-2-yl)pentanamide dihydrochloride

Uniqueness: 2-Amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride stands out due to its specific substitution pattern on the pyrazolyl ring, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets compared to its analogs.

Properties

IUPAC Name

2-amino-4-methyl-N-(1H-pyrazol-5-yl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-6(2)5-7(10)9(14)12-8-3-4-11-13-8;;/h3-4,6-7H,5,10H2,1-2H3,(H2,11,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTFUFJLXWYOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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